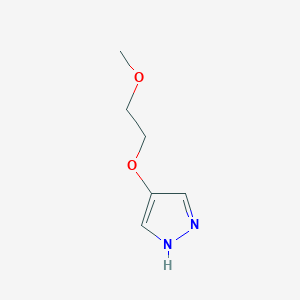

![molecular formula C12H13F3O2 B3104653 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane CAS No. 149209-47-2](/img/structure/B3104653.png)

2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane

Übersicht

Beschreibung

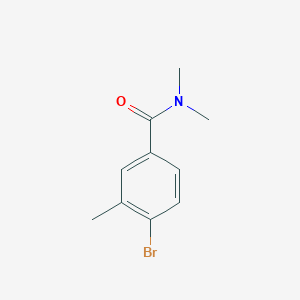

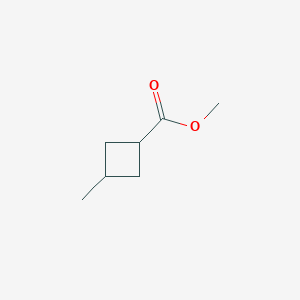

“2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane” is a chemical compound with the molecular formula C12H13F3O2 . It has a molecular weight of 246.23 . This compound is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a phenoxy group that is further substituted with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Pyrolysis and Reaction Mechanisms

The study of tetrahydropyranyl phenoxy ethers, including variants similar to 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane, has been conducted to understand their pyrolysis kinetics and mechanisms in the gas phase. These compounds undergo homogeneous, unimolecular reactions that yield dihydropyran and corresponding phenol derivatives through a first-order rate law. Experimental and Density Functional Theory (DFT) analyses suggest a reaction mechanism with a four-membered cyclic transition state, influenced by the substituents on the phenoxy ring which affect the rate constants through electron donating or withdrawing effects (Álvarez-Aular et al., 2018).

Synthetic Applications

A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, utilizing a compound structurally related to 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane, highlights the potential for creating complex polycyclic architectures integral to many natural products. This method demonstrates a rapid, one-step construction of these cyclic frameworks with high diastereoselectivity, showcasing the versatility of pyran derivatives in organic synthesis (Someswarao et al., 2018).

Fluorescent Chemosensor Development

In the development of chemosensors, pyrene-appended pyrazoline compounds, structurally akin to 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane, have been synthesized for selective and sensitive detection of metal ions, including aluminum ions (Al3+), in living cells. This demonstrates the compound's application in creating sensitive tools for biological and environmental monitoring (Rangasamy & Vandana, 2018).

Catalytic Synthesis Enhancements

Research into the tetrahydropyranylation of alcohols and phenols, using catalysts that could be related to or include the structure of 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane, indicates significant advancements in the protection of functional groups. Such studies have led to the development of new, efficient, and reusable catalysts for synthesizing protected ethers at room temperature, highlighting the compound's relevance in improving synthetic methodologies (Moghadam et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of the extracellular matrix, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target protein, influencing its activity and leading to changes in the breakdown of the extracellular matrix .

Biochemical Pathways

The compound likely affects the biochemical pathways related to tissue remodeling and cell migration. By influencing the activity of a disintegrin and metalloproteinase with thrombospondin motifs 5, it may alter the balance of extracellular matrix breakdown .

Result of Action

The molecular and cellular effects of the compound’s action would likely be changes in the structure and composition of the extracellular matrix. This could potentially influence cell migration and tissue remodeling .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)9-5-1-2-6-10(9)17-11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODCQRMJQZULAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)